Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. This specific compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the bromomethyl and methoxy groups. The final step involves the esterification of the carboxyl group with tert-butyl alcohol.
Preparation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Bromomethyl and Methoxy Groups: The bromomethyl group can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. The methoxy group can be introduced through methylation using methyl iodide and a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Methyl iodide: Used for methylation reactions.
Potassium carbonate: Used as a base in methylation reactions.
Sulfuric acid: Used as a catalyst in esterification reactions.
Potassium permanganate: Used for oxidation reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidation of the methoxy group results in the formation of a carbonyl group.
Reduction Products: Reduction of the ester group results in the formation of an alcohol.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of indole-based biological processes. Indoles are known to interact with various biological targets, and this compound can be used to investigate these interactions.
Medicine: Indole derivatives have shown potential in the development of pharmaceuticals. This compound can be used as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its reactivity makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of an indole ring.
Tert-butyl bromoacetate: Contains a bromomethyl group and a tert-butyl ester group but lacks the indole core.
Uniqueness
Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate is unique due to the presence of the indole core, which imparts specific biological activity and reactivity. The combination of the bromomethyl, methoxy, and tert-butyl ester groups provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H18BrNO3 |
---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(18)17-9-10(8-16)12-7-11(19-4)5-6-13(12)17/h5-7,9H,8H2,1-4H3 |
InChI Key |
OGNHWCMPTSYULY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.